molecular formula C24H24N2O4S B2644279 N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide CAS No. 941906-37-2

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide

Cat. No. B2644279
CAS RN: 941906-37-2
M. Wt: 436.53
InChI Key: WBXDRCFIWFJKTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C24H24N2O4S and its molecular weight is 436.53. The purity is usually 95%.
BenchChem offers high-quality N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Anticancer Activities

Research has shown that derivatives of tetrahydroquinoline and benzenesulfonamide possess significant antimicrobial and anticancer properties. A study by Vanparia et al. (2010) synthesized a novel compound similar in structure to N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide, demonstrating higher antimicrobial activity compared to the parent compounds against various bacterial and fungal strains (Vanparia et al., 2010). Furthermore, compounds with a similar structural motif have shown promising results in in vitro anticancer evaluations, suggesting potential therapeutic applications in cancer treatment (Cumaoğlu et al., 2015).

Synthetic Methodologies

In the realm of organic synthesis, compounds with the tetrahydroquinoline and benzenesulfonamide structure have been utilized as intermediates in the synthesis of complex molecules. For instance, a study described the rhodium-catalyzed cyanation of chelation-assisted C-H bonds using a related sulfonamide, demonstrating the utility of these compounds in the efficient synthesis of benzonitrile derivatives (Chaitanya et al., 2013). This highlights their importance in developing novel methodologies for organic synthesis.

Enzyme Inhibition for Alzheimer’s Disease

Additionally, derivatives have been investigated for their enzyme inhibitory activities, particularly in the context of Alzheimer’s disease. A study by Abbasi et al. (2018) synthesized a series of sulfonamides, demonstrating significant inhibitory effects on acetylcholinesterase, a key enzyme involved in Alzheimer’s disease, providing a foundation for the development of new therapeutic agents (Abbasi et al., 2018).

Photodynamic Therapy

In the field of photodynamic therapy, novel sulfonamide derivatives have been synthesized for cancer treatment, showcasing the versatility of these compounds in medicinal chemistry applications. A study on the synthesis and characterization of novel quinazolinone derivatives, including sulfonamide functionalities, indicated their potential as antimicrobial agents, further underscoring the broad applicability of these molecules in scientific research (Habib et al., 2013).

properties

IUPAC Name

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4S/c1-17-8-12-22(30-2)23(14-17)31(28,29)25-20-10-11-21-19(15-20)9-13-24(27)26(21)16-18-6-4-3-5-7-18/h3-8,10-12,14-15,25H,9,13,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBXDRCFIWFJKTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.